2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a quinoline core, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation with a fluorophenyl acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The furan and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and sulfanyl groups suggests potential interactions with nucleophilic sites in biological molecules, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- **2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide .
Uniqueness
What sets 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the furan ring and the fluorophenyl group, in particular, may enhance its stability and binding affinity in biological systems.
Properties
Molecular Formula |
C22H18FN3O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O2S/c23-14-5-3-6-15(11-14)25-20(27)13-29-22-17(12-24)21(19-9-4-10-28-19)16-7-1-2-8-18(16)26-22/h3-6,9-11H,1-2,7-8,13H2,(H,25,27) |
InChI Key |
WFEAERVZEPSEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C#N)C4=CC=CO4 |
Origin of Product |
United States |
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